rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid
Description
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a Boc-protected aminomethyl substituent at the 3-position and a carboxylic acid group at the 2-position. The compound’s stereochemistry (2R,3R) distinguishes it from other diastereomers and enantiomers, influencing its reactivity, biological activity, and synthetic applications. The Boc (tert-butoxycarbonyl) group enhances stability during synthetic processes, making it a critical intermediate in medicinal chemistry and peptide synthesis .
Properties
IUPAC Name |
(2S,3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZWKQAIIIURNA-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Final Assembly: The protected amine and carboxylic acid groups are then assembled onto the piperidine ring through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Development
The compound is primarily utilized in the development of pharmaceuticals due to its ability to interact with biological systems effectively. It serves as a precursor for synthesizing various derivatives that exhibit pharmacological activity.
- Anticancer Agents : Research has indicated that derivatives of rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid can be modified to enhance their anticancer properties. For instance, modifications to the piperidine ring can lead to compounds with improved selectivity and potency against cancer cell lines.
Peptide Synthesis
The compound is a useful intermediate in peptide synthesis, particularly in the formation of peptide bonds involving amino acids. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the construction of complex peptide structures.
- Boc Protection Strategy : The Boc group is widely used in solid-phase peptide synthesis (SPPS), enabling chemists to protect amino groups during synthesis while allowing for deprotection at later stages. This method is crucial for synthesizing cyclic peptides and other complex structures.
Chiral Auxiliary
As a chiral auxiliary, rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid plays a vital role in asymmetric synthesis. It can induce chirality in reactions where enantiomeric purity is essential.
- Asymmetric Reactions : The compound has been employed in various asymmetric transformations, including aldol reactions and Michael additions, leading to high enantiomeric excesses. This property is particularly valuable in synthesizing chiral drugs that require specific stereochemistry for efficacy.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of modified piperidine derivatives derived from rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid. The results demonstrated that specific modifications enhanced cytotoxicity against breast cancer cell lines by targeting specific cellular pathways involved in tumor growth.
Case Study 2: Peptide Synthesis Optimization
Research focused on optimizing peptide synthesis using rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid as a key intermediate. The study showed that employing this compound significantly improved yield and purity in the final peptide products compared to traditional methods.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, highlighting differences in stereochemistry, substituents, and molecular properties:
Key Observations:
Stereochemical Impact :
- The (2R,3R) configuration of the target compound contrasts with the (2R,3S) or (3S,4R) configurations in analogs (e.g., ). Such differences affect binding affinity in biological systems and crystallization behavior .
Substituent Variations: The Boc-protected aminomethyl group in the target compound is unique compared to the phenyl () or trifluoromethyl () substituents in analogs. Replacing the carboxylic acid with a methyl ester () reduces polarity, altering pharmacokinetic properties such as membrane permeability .
Molecular Weight and Stability :
- The Boc group contributes to higher molecular weights (~290–305 g/mol) compared to Fmoc-protected analogs (e.g., 419.40 g/mol in ), which may affect synthetic yields or purification steps .
Notes and Limitations
- Data Gaps : The exact CAS number and crystallographic data for the target compound are unavailable in the provided evidence, limiting direct pharmacological comparisons.
- Stereochemical Challenges : Synthesis of the (2R,3R) diastereomer requires chiral resolution or asymmetric catalysis, increasing complexity compared to racemic mixtures (e.g., ) .
- Contradictions : and highlight conflicting trends in molecular weight versus substituent bulk, underscoring the need for case-by-case analysis.
Biological Activity
Rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid, commonly referred to as Boc-amino acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, particularly focusing on antibacterial and antifungal properties.
- IUPAC Name : (2S,3S)-3-(((tert-butoxycarbonyl)amino)methyl)piperidine-2-carboxylic acid
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.32 g/mol
- CAS Number : 2742955-33-3
- Purity : ≥95% .
Synthesis
The synthesis of Boc-amino acids typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups, followed by the introduction of the carboxylic acid moiety. This method allows for enhanced stability and solubility in biological systems.
Antibacterial Activity
Research has demonstrated that derivatives of piperidine carboxylic acids exhibit significant antibacterial properties. A notable study assessed various derivatives against Gram-positive and Gram-negative bacterial strains:
| Compound | Bacterial Strain | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound 14 | Pseudomonas aeruginosa | 0.195 | Superior to Penicillin G and Kanamycin B . |
| Compound 5 | Staphylococcus aureus | 0.250 | Effective against resistant strains . |
The structure-activity relationship analysis indicated that modifications to the piperidine ring and the presence of the Boc group significantly enhance antibacterial efficacy.
Antifungal Activity
In addition to antibacterial effects, rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid has been evaluated for antifungal activity. A study involving various derivatives showed promising results against phytopathogenic fungi:
These findings suggest that structural modifications can lead to enhanced antifungal properties.
Case Studies
-
Case Study on Antibacterial Efficacy :
A series of experiments were conducted using rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid derivatives against multiple bacterial strains. The results indicated that certain structural configurations led to improved binding affinity to bacterial ribosomes, thus inhibiting protein synthesis effectively. -
Case Study on Antifungal Mechanism :
Investigations into the mechanism of action revealed that some derivatives disrupt fungal cell wall synthesis by targeting specific enzymes involved in chitin biosynthesis. This targeted approach enhances their antifungal activity and reduces the likelihood of resistance development.
Q & A
Q. Key Considerations :
- Control stereochemistry via chiral catalysts or resolution techniques (e.g., chiral HPLC).
- Purify intermediates via recrystallization or column chromatography .
Advanced: How can reaction conditions be optimized for Boc deprotection or amide bond formation with this compound?
Q. Boc Deprotection :
- Optimal conditions : 20–50% TFA in DCM (0–25°C, 1–4 hours). Avoid prolonged exposure to prevent piperidine ring degradation .
- Alternatives : HCl in dioxane for milder deprotection, though slower.
Q. Amide Bond Formation :
- Use coupling agents like HATU or EDCI/HOBt in DMF.
- Maintain pH 7–8 with DIPEA to activate the carboxylic acid .
Analytical Validation : Confirm product integrity via ¹H/¹³C NMR (e.g., Boc group δ ~1.4 ppm) and LC-MS .
Advanced: How do structural analogs of this compound compare in terms of reactivity and biological activity?
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs to target proteins .
Advanced: What strategies resolve contradictions in reported data (e.g., conflicting stereochemical outcomes)?
- Cross-validation : Combine X-ray crystallography (for absolute configuration) with 2D NMR (NOESY for spatial proximity) .
- Reaction reproducibility : Standardize solvents, temperature, and catalyst loading.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict energetically favorable stereoisomers .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Assign stereochemistry via coupling constants (e.g., J values for vicinal protons) .
- HPLC : Chiral columns (e.g., Chiralpak IA) to confirm enantiopurity (>98% ee) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula .
Advanced: How can interaction studies (e.g., enzyme inhibition) be designed using this compound?
Target selection : Prioritize enzymes with conserved active sites (e.g., proteases, kinases).
Assay conditions : Use fluorescence polarization or SPR to measure binding constants (Kd).
Control experiments : Include Boc-deprotected analogs to assess the protective group’s impact .
Example : In protease inhibition assays, pre-incubate the compound with trypsin (pH 7.4, 37°C) and monitor residual activity via chromogenic substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
